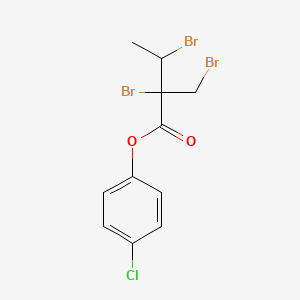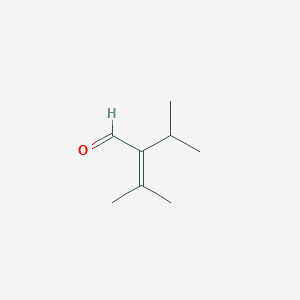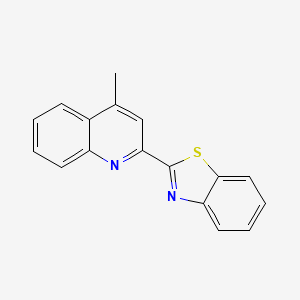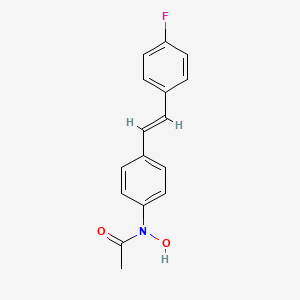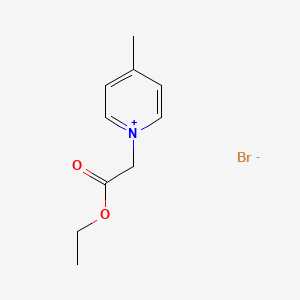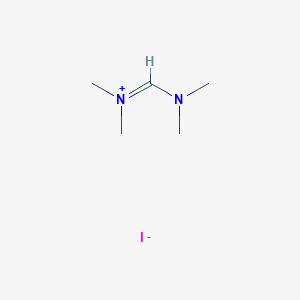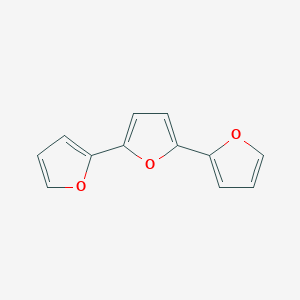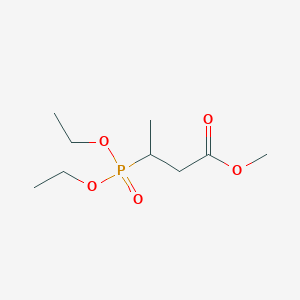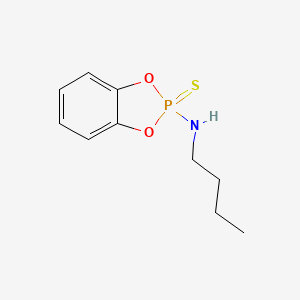
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is a complex organic compound with a unique structure that includes a benzodioxaphosphole ring and a butylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of a benzodioxaphosphole derivative with a butylamine. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to a temperature of around 60-80°C and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help to optimize the process and reduce the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with proteins, while the benzodioxaphosphole ring can interact with hydrophobic pockets in enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Butylamino)ethanol: This compound has a similar butylamino group but lacks the benzodioxaphosphole ring.
2-(Ethylamino)ethanol: Similar structure with an ethylamino group instead of butylamino.
2-(Methylamino)ethanol: Contains a methylamino group instead of butylamino.
Uniqueness
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is unique due to the presence of the benzodioxaphosphole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other compounds with similar functional groups but different ring structures.
Eigenschaften
CAS-Nummer |
64067-48-7 |
|---|---|
Molekularformel |
C10H14NO2PS |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
N-butyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C10H14NO2PS/c1-2-3-8-11-14(15)12-9-6-4-5-7-10(9)13-14/h4-7H,2-3,8H2,1H3,(H,11,15) |
InChI-Schlüssel |
NKDZFRIZEZJHPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNP1(=S)OC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

